molecular formula C20H15Br2N5O2 B10889310 3,5-bis(4-bromophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(4-bromophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10889310
M. Wt: 517.2 g/mol
InChI Key: NCZXVDRXPLNBIQ-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its two bromophenyl groups, a nitro-substituted pyrazole ring, and a methyl group, making it a molecule of interest in various fields of research.

Preparation Methods

The synthesis of 3,5-bis(4-bromophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl groups and the nitro group. Common reagents used in these reactions include bromobenzene, methylhydrazine, and nitroalkanes. The reaction conditions often require the use of catalysts, elevated temperatures, and specific solvents to achieve the desired product.

Chemical Reactions Analysis

3,5-bis(4-bromophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity is explored for therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromophenyl groups can facilitate binding to hydrophobic pockets in proteins, affecting their function. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. For example:

    3,5-dimethyl-1H-pyrazole: Lacks the bromophenyl and nitro groups, making it less complex and less versatile in applications.

    4-bromo-1H-pyrazole: Contains only one bromine atom and lacks the additional substituents, resulting in different chemical properties.

    3-nitro-1H-pyrazole: Contains the nitro group but lacks the bromophenyl and methyl groups, leading to different reactivity and applications.

The uniqueness of 3,5-bis(4-bromophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole lies in its combination of substituents, which confer specific chemical and biological properties that are not present in simpler pyrazole derivatives.

Properties

Molecular Formula

C20H15Br2N5O2

Molecular Weight

517.2 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-methyl-1-[(3-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C20H15Br2N5O2/c1-13-19(14-2-6-16(21)7-3-14)24-26(12-25-11-10-18(23-25)27(28)29)20(13)15-4-8-17(22)9-5-15/h2-11H,12H2,1H3

InChI Key

NCZXVDRXPLNBIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)CN3C=CC(=N3)[N+](=O)[O-])C4=CC=C(C=C4)Br

Origin of Product

United States

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